Rifamycin P
Beschreibung
Rifamycin P is a member of the ansamycin class of antibiotics, originally isolated from mutant strains of Streptomyces mediterranei (renamed Amycolatopsis mediterranei) . It belongs to the rifamycin family, which is characterized by a macrocyclic ansa structure that enables binding to the β-subunit of bacterial RNA polymerase, inhibiting transcription . Rifamycin P is distinguished by its potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Staphylococcus aureus, and its relatively low toxicity compared to other rifamycins (e.g., LD50 >500 mg/kg in mice) .
Eigenschaften
CAS-Nummer |
59232-87-0 |
|---|---|
Molekularformel |
C38H46N2O11S |
Molekulargewicht |
738.8 g/mol |
IUPAC-Name |
[(9Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate |
InChI |
InChI=1S/C38H46N2O11S/c1-16-11-10-12-17(2)37(47)40-28-32(45)25-24(27-35(28)52-15-39-27)26-34(21(6)31(25)44)51-38(8,36(26)46)49-14-13-23(48-9)18(3)33(50-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,23,29-30,33,42-45H,1-9H3,(H,40,47)/b11-10+,14-13-,17-12+ |
InChI-Schlüssel |
XTPGUQSTSWYULT-TXXBDZDDSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)C |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)C |
Synonyme |
rifamycin P |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: TLC Rf Values of Rifamycin P and Analogs
| Compound | Rf Value (Chloroform:Methanol = 95:5) |
|---|---|
| Rifamycin P | 0.57 |
| Rifamycin Q | 0.32 |
| Rifamycin U | 0.63 |
2.2 Antimicrobial Activity
Rifamycin P demonstrates superior in vitro and in vivo activity compared to other rifamycins:
- Against M. tuberculosis H37Rv : Rifamycin P has an MIC of 1 μg/mL, outperforming Rifamycin Q (2.5 μg/mL) and U (2.5 μg/mL) .
- Against S. aureus in Mice : Rifamycin P’s ED50 (0.3 mg/kg, subcutaneous) is significantly lower than Rifamycin SV (17 mg/kg), indicating higher efficacy .
- Activity Against M. abscessus: While Rifamycin O (a structural analog lacking hydroquinone) shows potent activity (MIC50 = 3.9 μM), Rifamycin P’s efficacy against this pathogen remains unstudied .
Table 2: MIC90 Values of Rifamycins Against M. tuberculosis H37Rv
| Compound | MIC90 (μg/mL) |
|---|---|
| Rifamycin P | 1.0 |
| Rifamycin Q | 2.5 |
| Rifamycin U | 2.5 |
| Rifampicin | 0.1 |
2.4 Derivatives and Therapeutic Potential
Chemical modifications of Rifamycin P improve its pharmacological profile:
- 2’-(Diethylamino)rifamycin P (P/DEA): This derivative exhibits enhanced activity against Mycobacterium avium complex (common in AIDS patients), outperforming rifampicin in preclinical models .
- Comparison to Rifabutin: Rifabutin’s lack of hydroquinone correlates with anti-M.
2.5 Toxicity and Cytotoxicity
Rifamycin P shows low acute toxicity (LD50 >500 mg/kg in mice), contrasting with moderate cytotoxicity observed in other rifamycins (e.g., rifamycin W derivatives with IC50 = 2.36–9.96 μM against cancer cell lines) .
Q & A
Q. How can researchers characterize the chemical structure of Rifamycin P?
Rifamycin P’s structure is validated through elemental analysis (C=60.6%, H=6.2%, N=3.8%, O=25.2%, S=4.1%) and UV/Vis spectroscopy, with distinct absorption bands in methanol (λmax 406 nm) and 0.1 N HCl (λmax 416 nm) . Additional confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is recommended to resolve structural ambiguities.
Q. What experimental parameters are critical for assessing Rifamycin P’s stability in laboratory conditions?
Stability studies should monitor pH sensitivity, solvent compatibility (e.g., methanol vs. acidic buffers), and temperature effects. Use HPLC to track degradation products and mass spectrometry to identify structural modifications over time .
Q. What analytical techniques are suitable for determining Rifamycin P purity in synthetic batches?
High-performance liquid chromatography (HPLC) with UV detection (λmax ~400–550 nm) is standard. Pair with thin-layer chromatography (TLC) for rapid screening and mass spectrometry (MS) for molecular weight confirmation. Batch-to-batch consistency requires ≥95% purity thresholds .
Q. How should researchers design bioactivity assays for Rifamycin P derivatives?
Use a tiered approach:
- Primary assays : Antibacterial activity against Mycobacterium tuberculosis (minimum inhibitory concentration, MIC).
- Secondary assays : Cytotoxicity in mammalian cell lines (e.g., HEK293) to assess selectivity. Include positive controls (e.g., Rifampicin) and replicate experiments to account for biological variability .
Q. What are the optimal storage conditions for Rifamycin P to prevent degradation?
Store lyophilized Rifamycin P at –20°C in airtight, light-protected containers. For solutions, use methanol or dimethyl sulfoxide (DMSO) and avoid repeated freeze-thaw cycles. Monitor stability via UV/Vis spectroscopy monthly .
Advanced Research Questions
Q. How can researchers resolve contradictions in Rifamycin P’s reported bioactivity data across studies?
- Step 1 : Verify compound purity (HPLC/MS) and solvent systems used (e.g., DMSO vs. aqueous buffers).
- Step 2 : Standardize assay conditions (e.g., inoculum size, incubation time).
- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability and identify outliers .
Q. What synthetic strategies address challenges in modifying Rifamycin P’s amine group for novel analogues?
- Strategy 1 : Use mutant strains of Streptomyces mediterranei to produce rifamycin precursors with reactive amine sites .
- Strategy 2 : Employ regioselective alkylation or acylation under inert conditions to preserve the ansamycin backbone. Monitor reaction progress via LC-MS .
Q. How can researchers validate the mechanism of action for novel Rifamycin P derivatives?
- In vitro : RNA polymerase inhibition assays using purified bacterial enzymes.
- In silico : Molecular docking studies targeting the β-subunit of RNA polymerase (PDB ID: 5UHA). Cross-validate results with rifamycin-resistant bacterial strains to confirm target specificity .
Q. What methodologies optimize Rifamycin P production in Streptomyces fermentation systems?
Q. How should researchers interpret discrepancies in spectroscopic data for Rifamycin P derivatives?
- Case 1 : Shifts in UV/Vis λmax may indicate protonation state changes (e.g., acidic vs. neutral conditions).
- Case 2 : NMR signal splitting could arise from diastereomer formation during synthesis.
Validate hypotheses with pH-dependent spectroscopy and chiral chromatography .
Tables for Key Data
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